molecular formula C15H23N3OS B3965507 N-(2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea

N-(2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea

Cat. No. B3965507
M. Wt: 293.4 g/mol
InChI Key: GQEIPHWBOQIODW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea, also known as ARL-17477, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in the regulation of various physiological processes.

Mechanism of Action

N-(2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is a potent and selective inhibitor of sGC, which is a heme-containing enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. By inhibiting sGC, this compound reduces the production of cGMP, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce inflammation, and decrease oxidative stress. This compound has also been shown to induce vasodilation and reduce blood pressure in animal models. In addition, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

N-(2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of sGC, which allows for the specific inhibition of downstream signaling pathways. This compound is also relatively easy to synthesize and has good stability in solution. However, there are some limitations to the use of this compound in lab experiments. It has a relatively short half-life in vivo, which can limit its effectiveness in long-term studies. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental systems.

Future Directions

There are several future directions for the use of N-(2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea in scientific research. One area of interest is the role of sGC in cancer, as sGC has been shown to play a role in tumor growth and metastasis. This compound could be used to investigate the potential therapeutic benefits of sGC inhibition in cancer. Another area of interest is the development of more potent and selective sGC inhibitors, which could lead to the development of new therapies for cardiovascular and neurological diseases. Finally, this compound could be used to investigate the role of sGC in aging and age-related diseases, as cGMP signaling has been implicated in the regulation of lifespan and age-related physiological changes.

Scientific Research Applications

N-(2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been extensively used in scientific research to study the role of sGC in various physiological processes. It has been shown to be effective in inhibiting sGC activity in vitro and in vivo, and has been used to investigate the role of sGC in cardiovascular, pulmonary, and neurological diseases. This compound has also been used to study the effects of sGC inhibition on platelet aggregation, inflammation, and oxidative stress.

properties

IUPAC Name

1-(2-methylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-13-5-2-3-6-14(13)17-15(20)16-7-4-8-18-9-11-19-12-10-18/h2-3,5-6H,4,7-12H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEIPHWBOQIODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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